![molecular formula C19H20O6 B562002 2-Hydroxy-3,4,5,6-tetramethoxychalcone CAS No. 219298-74-5](/img/structure/B562002.png)
2-Hydroxy-3,4,5,6-tetramethoxychalcone
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Overview
Description
2-Hydroxy-3,4,5,6-tetramethoxychalcone is a member of the class of chalcones . It’s a known chalcone derivative with anti-inflammatory activities . This compound can be found in Ageratina altissima, Chromolaena odorata, and other organisms .
Molecular Structure Analysis
The molecular formula of 2-Hydroxy-3,4,5,6-tetramethoxychalcone is C19H20O6 . The structure includes a benzyloxy group at position 4, a hydroxy group at position 2’, and methoxy groups at positions 3’, 4’, 5’, and 6’ respectively .Chemical Reactions Analysis
The chemical reactions involving 2-Hydroxy-3,4,5,6-tetramethoxychalcone are complex and multifaceted . More research is needed to fully understand these reactions.Physical And Chemical Properties Analysis
The molecular weight of 2-Hydroxy-3,4,5,6-tetramethoxychalcone is 344.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The exact mass is 344.12598835 g/mol .Scientific Research Applications
Cytotoxicity and Cancer Treatment:
- It was found to be a potent in vitro cytotoxic agent with selective activity against cell lines derived from human lung cancer, causing G1 phase cell-cycle arrest in A549 lung adenocarcinoma cells through a p53-dependent pathway, and demonstrated in vivo tumor growth suppression (Rao et al., 2010).
- Another study focused on synthesizing and evaluating 2'-hydroxychalcones and flavones, including 2-Hydroxy-3,4,5,6-tetramethoxychalcone, as inhibitors of inflammatory mediators. The compound showed potential for topical anti-inflammatory effects in mice (Ballesteros et al., 1995).
Pharmacological Properties:
- A study on dihydrochalcones isolated from Lindera lucida, including 2-Hydroxy-3,4,5,6-tetramethoxychalcone, identified their structural properties through spectral analyses and chemical correlations (Leong et al., 1998).
- Research on the synthesis and antiproliferative activity of polymethoxychalcones and polymethoxyflavones, including this compound, showed that many synthetic compounds exhibited moderate to potent antiproliferative activities against human cancer cell lines, suggesting their potential in cancer treatment (Vongdeth et al., 2019).
Chemical Synthesis and Analysis:
- The synthesis of aminoalkyl-substituted polymethoxychalcone derivatives from 2-Hydroxy-3,4,5,6-tetramethoxychalcone demonstrated antiproliferative activities against human cancer cells, indicating the potential of such derivatives in pharmacological applications (Mingxia et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-3-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-16-13(10-11-14(20)12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-11,21H,1-4H3/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHFCYYMOLJMDZ-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C=CC(=O)C2=CC=CC=C2)O)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1/C=C/C(=O)C2=CC=CC=C2)O)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3,4,5,6-tetramethoxychalcone |
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